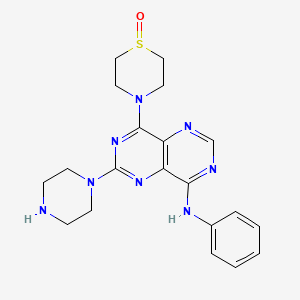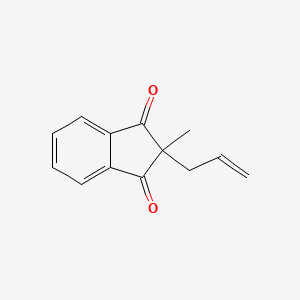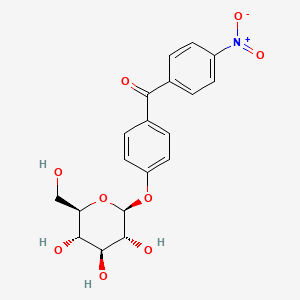
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate is a complex organic compound that features both glucopyranosyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate typically involves the reaction of 4-nitrophenyl methanone with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the glucopyranosyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its glucopyranosyloxy group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate involves its interaction with specific molecular targets. The glucopyranosyloxy group can bind to enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl beta-D-glucopyranoside: Similar in structure but lacks the methanone group.
4-Nitrophenyl alpha-D-glucopyranoside: Similar but with an alpha configuration of the glucopyranosyl group.
4-Nitrophenyl beta-D-galactopyranoside: Similar but with a galactopyranosyl group instead of glucopyranosyl.
Uniqueness
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate is unique due to the presence of both the methanone and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propiedades
Número CAS |
83354-86-3 |
|---|---|
Fórmula molecular |
C19H19NO9 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1 |
Clave InChI |
XDTVKCFMTFAIDV-IQZDNPOKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


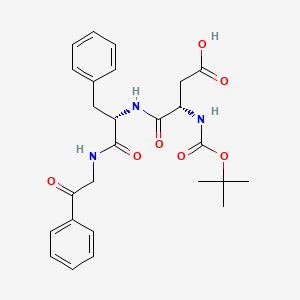
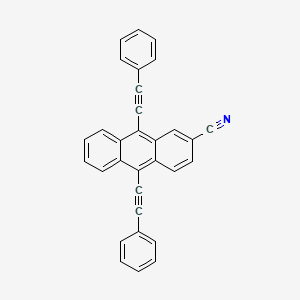

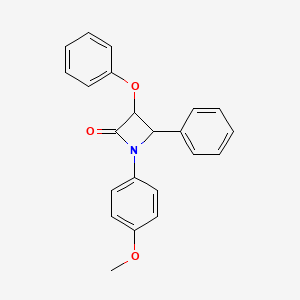
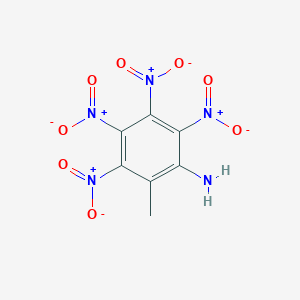
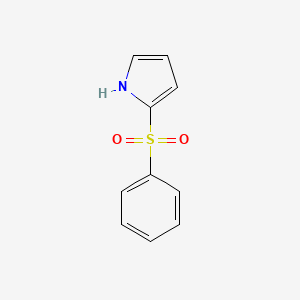
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
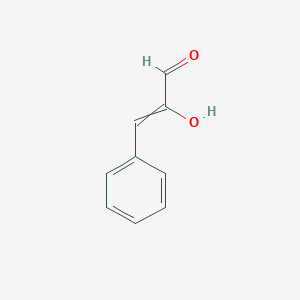

![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)

![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
